molecular formula C23H17FN2O2S B5221840 2-fluoro-N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide

2-fluoro-N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide

Cat. No.: B5221840
M. Wt: 404.5 g/mol
InChI Key: FBGATRYGHDEVAN-UHFFFAOYSA-N
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Description

2-fluoro-N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide is a complex organic compound with a molecular formula of C22H16FN2O2S This compound is characterized by the presence of a thiazole ring, a benzamide group, and a fluoro substituent

Properties

IUPAC Name

2-fluoro-N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2O2S/c1-28-17-13-11-15(12-14-17)20-21(16-7-3-2-4-8-16)29-23(25-20)26-22(27)18-9-5-6-10-19(18)24/h2-14H,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGATRYGHDEVAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=CC=C3F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

2-fluoro-N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluoro-N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 2-fluoro-N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the thiazole ring and the fluoro substituent enhances its reactivity and potential biological activity.

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